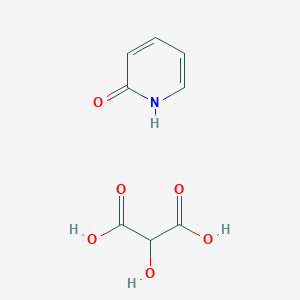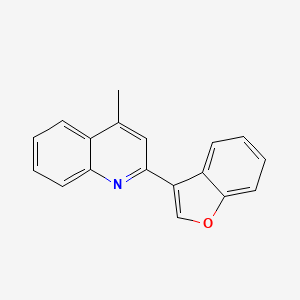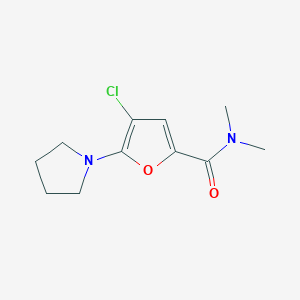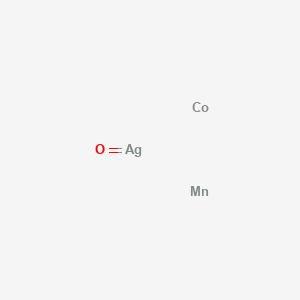
2-hydroxypropanedioic acid;1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxypropanedioic acid;1H-pyridin-2-one is a compound that combines the properties of two distinct chemical entities: 2-hydroxypropanedioic acid and 1H-pyridin-2-one. This compound is known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves several steps. One common method is the Michael addition of fluoronitroacetates into α,β-unsaturated methyl ketones in the presence of N,N′-dimethylethane-1,2-diamine and 4-nitrobenzoic acid . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxypropanedioic acid;1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-hydroxypropanedioic acid;1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-pyridone: An organic compound with a similar pyridine structure.
Pyridin-2-ol: Another pyridine derivative with hydroxyl functionality.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyridine ring fused to a pyrrole ring.
Uniqueness
2-hydroxypropanedioic acid;1H-pyridin-2-one is unique due to its combination of two distinct chemical entities, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
843644-98-4 |
|---|---|
Formule moléculaire |
C8H9NO6 |
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
2-hydroxypropanedioic acid;1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO.C3H4O5/c7-5-3-1-2-4-6-5;4-1(2(5)6)3(7)8/h1-4H,(H,6,7);1,4H,(H,5,6)(H,7,8) |
Clé InChI |
XEHKLUYSIDCOMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC=C1.C(C(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)

amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)



![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
